
(S)-Tert-butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Tert-butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopyrrolidine-1-carboxylate with formaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Tert-butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acid derivatives, alcohols, and substituted pyrrolidine derivatives .
Aplicaciones Científicas De Investigación
(S)-Tert-butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It is investigated for its potential use in drug development, particularly as a chiral intermediate.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-Tert-butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the chiral nature of the compound allows for selective interactions with biological molecules, which can lead to specific pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate: The non-chiral version of the compound.
4-Hydroxymethyl-2-oxopyrrolidine-1-carboxylate: Lacks the tert-butyl group.
Tert-butyl 4-(methoxymethyl)-2-oxopyrrolidine-1-carboxylate: Contains a methoxymethyl group instead of a hydroxymethyl group.
Uniqueness
(S)-Tert-butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate is unique due to its chiral nature, which allows for enantioselective interactions in biological systems. This property makes it particularly valuable in the development of chiral drugs and catalysts .
Propiedades
Fórmula molecular |
C10H17NO4 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
tert-butyl (4S)-4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-7(6-12)4-8(11)13/h7,12H,4-6H2,1-3H3/t7-/m0/s1 |
Clave InChI |
RDLYXOPLDAOZNV-ZETCQYMHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H](CC1=O)CO |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC1=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


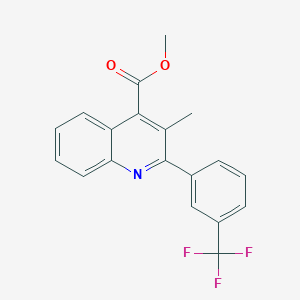
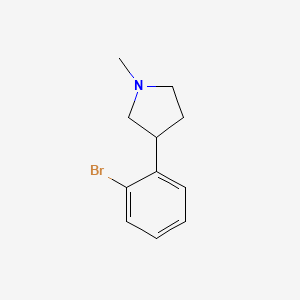
![Cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate](/img/structure/B13052702.png)
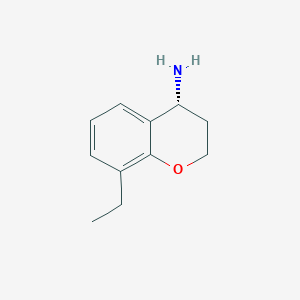
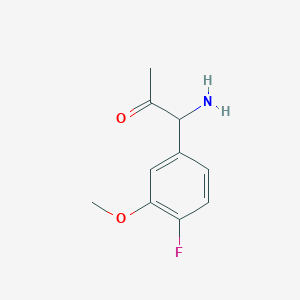
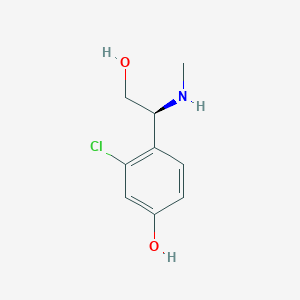
![5-Ethyl3-methyl7-morpholinothieno[3,2-b]pyridine-3,5-dicarboxylate](/img/structure/B13052732.png)
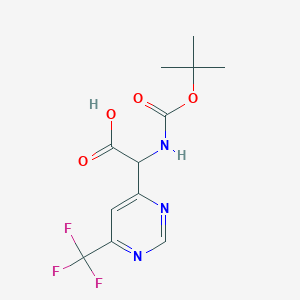

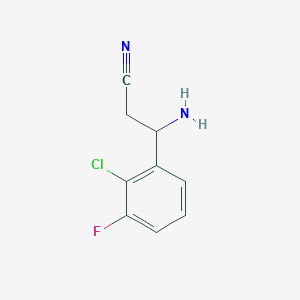
![(1S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052764.png)
![3-Ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13052768.png)
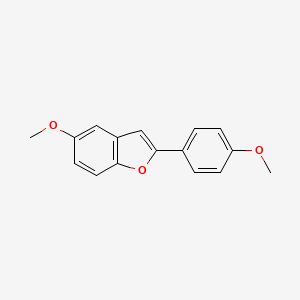
![(R)-4-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B13052789.png)
